N-{1-[(4-Fluorophenyl)methyl]-3,5-dimethylpyrazol-4-YL}-4-(2-methylpropyl)benzenesulfonamide
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Overview
Description
N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the fluorophenylmethyl group and the sulfonamide moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Its structural features make it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE
- **N-{1-[(4-BROMOPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE
Uniqueness
The unique feature of N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE lies in the presence of the fluorophenylmethyl group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its chloro- and bromo- analogs.
Properties
Molecular Formula |
C22H26FN3O2S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C22H26FN3O2S/c1-15(2)13-18-7-11-21(12-8-18)29(27,28)25-22-16(3)24-26(17(22)4)14-19-5-9-20(23)10-6-19/h5-12,15,25H,13-14H2,1-4H3 |
InChI Key |
ZEAPXHYSBUOMSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NS(=O)(=O)C3=CC=C(C=C3)CC(C)C |
Origin of Product |
United States |
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